molecular formula C12H14ClNO3S B2407232 2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide CAS No. 2411253-44-4

2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide

Cat. No.: B2407232
CAS No.: 2411253-44-4
M. Wt: 287.76
InChI Key: USTMWFMFULBPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide” is a chemical compound that can be used as an intermediate for the synthesis of amine compounds. It can also be used to synthesize biologically active compounds, such as anti-cancer drugs . The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with various functional groups attached to the ring responsible for its activity . The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has various tautomeric forms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 209.65 g/mol and a formula of C6H8ClNO3S . It also has a density of 1.44 and a melting point of 162-164°C .

Safety and Hazards

When handling “2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide”, it is recommended to avoid contact with strong oxidants to prevent fire or explosion. The compound should be kept away from fire and stored in a cool, dry place. Protective glasses, gloves, and masks should be worn when using the compound. If exposed, flush with plenty of water and seek medical attention immediately .

Properties

IUPAC Name

2-chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c13-7-12(15)14-8-9-5-6-18(16,17)11-4-2-1-3-10(9)11/h1-4,9H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMWFMFULBPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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